Boc-2,4-二硝基-D-苯丙氨酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

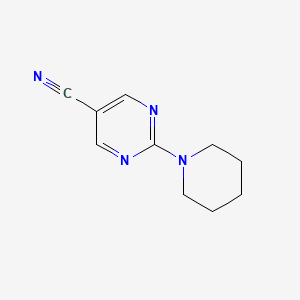

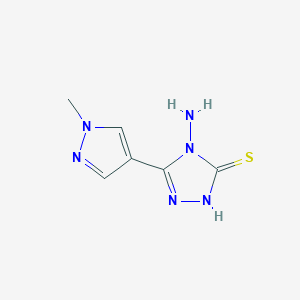

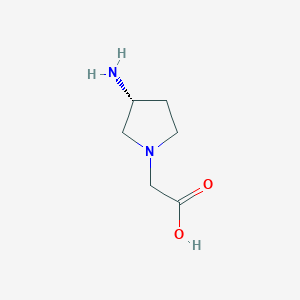

Boc-2,4-Dinitro-D-phenylalanine, also known as (2R)-3-(2,4-dinitrophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid, is a compound with the molecular formula C14H17N3O8 . It is not intended for human or veterinary use but is used for research purposes.

Synthesis Analysis

The formation of Boc-protected amines and amino acids, such as Boc-2,4-Dinitro-D-phenylalanine, is typically conducted under either aqueous or anhydrous conditions. This process involves a reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .Molecular Structure Analysis

Boc-2,4-Dinitro-D-phenylalanine contains a total of 42 bonds, including 25 non-H bonds, 12 multiple bonds, 8 rotatable bonds, 6 double bonds, and 6 aromatic bonds. It also includes 1 six-membered ring, 1 aliphatic carboxylic acid, 1 aliphatic (thio-) carbamate, 2 aromatic nitro groups, and 1 hydroxyl group .Physical And Chemical Properties Analysis

Boc-2,4-Dinitro-D-phenylalanine has a molecular weight of 355.3 g/mol. It contains a total of 42 atoms, including 17 Hydrogen atoms, 14 Carbon atoms, 3 Nitrogen atoms, and 8 Oxygen atoms .科学研究应用

Piezoelectric Biomaterials

Boc-2,4-Dinitro-D-phenylalanine: has been utilized in the development of piezoelectric biomaterials . These materials can convert applied mechanical forces into electrical energy. Large-scale hybrid electrospun arrays containing this compound in the form of nanotubes embedded in biocompatible polymers exhibit strong piezoelectric properties . This application is particularly promising for biomedical devices that can harness mechanical energy from bodily movements or external vibrations.

Bio-Energy Sources

The same piezoelectric properties make Boc-2,4-Dinitro-D-phenylalanine a candidate for bio-energy sources. The dipeptide-polymer electrospun arrays can generate voltage, current, and power density sufficient to power several liquid-crystal display panels . This opens up possibilities for self-powered medical implants and sensors that operate without the need for external power sources.

Quantum Confinement Studies

Optical absorption measurements of Boc-2,4-Dinitro-D-phenylalanine nanotubes show four bands in the spectral region of 240–280 nm, indicating quantum confinement effects due to nanotube formation . This property is significant for the study of quantum dots and other nanostructures with potential applications in quantum computing and advanced electronic devices.

Photoluminescence Emission

The compound has shown a strong blue photoluminescence emission when crystallized inside fiber arrays during the electrospinning process . This characteristic is valuable for the development of optical materials and devices, such as light-emitting diodes (LEDs) and sensors that can detect and measure various physical, chemical, or biological conditions.

Enzyme Inhibition

Fluorinated phenylalanines, including derivatives like Boc-2,4-Dinitro-D-phenylalanine , have been explored for their role as potential enzyme inhibitors . This application is crucial in pharmaceutical research where enzyme inhibition can lead to the development of new drugs for treating diseases.

Therapeutic Agents

The same fluorinated compounds have also been considered for their therapeutic potential . They could be used in the design of novel medications with improved efficacy and reduced side effects, contributing to the advancement of personalized medicine.

Tumor Ecosystem Imaging

Boc-2,4-Dinitro-D-phenylalanine: and its related compounds have applications in topography imaging of tumor ecosystems using PET (Positron Emission Tomography) . This is particularly important for the early detection and treatment of cancers, as well as for monitoring the effectiveness of therapeutic interventions.

安全和危害

属性

IUPAC Name |

(2R)-3-(2,4-dinitrophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O8/c1-14(2,3)25-13(20)15-10(12(18)19)6-8-4-5-9(16(21)22)7-11(8)17(23)24/h4-5,7,10H,6H2,1-3H3,(H,15,20)(H,18,19)/t10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANQMEPHYMTWCEW-SNVBAGLBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80654727 |

Source

|

| Record name | N-(tert-Butoxycarbonyl)-2,4-dinitro-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80654727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1212864-47-5 |

Source

|

| Record name | N-(tert-Butoxycarbonyl)-2,4-dinitro-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80654727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Bromo-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1372658.png)

![[4-(Dimethylamino)-3-fluorophenyl]methanol](/img/structure/B1372659.png)